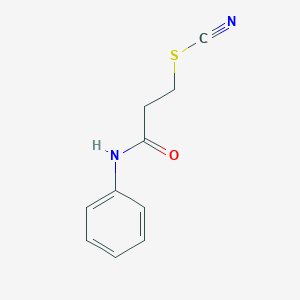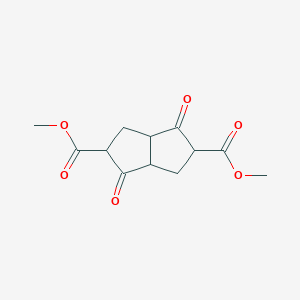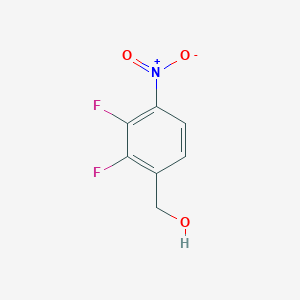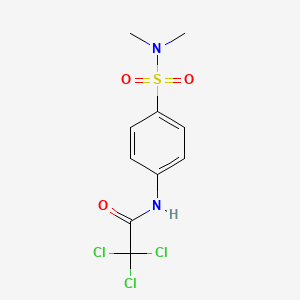
3-Anilino-3-oxopropyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Anilino-3-oxopropyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of an anilino group, an oxo group, and a thiocyanate group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-3-oxopropyl thiocyanate typically involves the reaction of aniline derivatives with thiocyanate sources under specific conditions. One common method is the condensation of 3-(3-hydrazino-3-oxopropyl)anilino derivatives with phenyl isothiocyanate . This reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Anilino-3-oxopropyl thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: The compound can react with carbonyl compounds to form azoles and other heterocyclic structures.
Oxidation and Reduction Reactions: The thiocyanate group can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Phenyl Isothiocyanate: Used in the synthesis of the compound.
Sodium Hydroxide: Acts as a base to facilitate the reaction.
Carbonyl Compounds: Used in condensation reactions to form heterocyclic structures.
Major Products Formed
Azoles: Formed through condensation reactions with carbonyl compounds.
Substituted Thiocyanates: Formed through substitution reactions with various nucleophiles.
Applications De Recherche Scientifique
3-Anilino-3-oxopropyl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Medicine: Explored for its potential use in drug development due to its ability to form bioactive molecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Anilino-3-oxopropyl thiocyanate involves the interaction of its thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic substitution reactions, leading to the formation of bioactive molecules. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Hydrazino-3-oxopropyl)anilino Derivatives: These compounds share a similar structure but differ in the functional groups attached to the anilino group.
Phenyl Isothiocyanate Derivatives: Compounds with similar thiocyanate groups but different aromatic substituents.
Uniqueness
3-Anilino-3-oxopropyl thiocyanate is unique due to its combination of an anilino group, an oxo group, and a thiocyanate group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Numéro CAS |
19314-02-4 |
|---|---|
Formule moléculaire |
C10H10N2OS |
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
(3-anilino-3-oxopropyl) thiocyanate |
InChI |
InChI=1S/C10H10N2OS/c11-8-14-7-6-10(13)12-9-4-2-1-3-5-9/h1-5H,6-7H2,(H,12,13) |
Clé InChI |
NYAPBFLWKOEEGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CCSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone](/img/structure/B14010180.png)
![Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl]-](/img/structure/B14010183.png)






![(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14010220.png)
![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
![N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14010239.png)
![ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate](/img/structure/B14010245.png)

![Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14010249.png)
